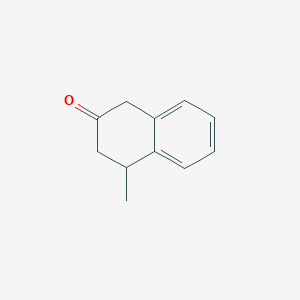
4-Methyl-2-tetralone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-tetralone, also known as 2-methyl-1-tetralone, is a member of the tetralin family. It is a bicyclic aromatic ketone with the molecular formula C11H12O. This compound is characterized by a tetralin structure where the hydrogens at positions 1 and 2 are replaced by oxo and methyl groups, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-tetralone can be synthesized through various methods. One common approach involves the cyclization of 2-methyl-1-phenylbutane-1,4-dione under acidic conditions. Another method includes the reduction of 2-methyl-1-tetralone using sodium borohydride in methanol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methyl-1-naphthol. This process is typically carried out in the presence of a palladium catalyst under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-1,2-naphthoquinone.
Reduction: Reduction of this compound yields 2-methyl-1-tetralol.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Concentrated sulfuric acid (H2SO4) for nitration and bromine (Br2) for halogenation.
Major Products Formed:
Oxidation: 2-methyl-1,2-naphthoquinone.
Reduction: 2-methyl-1-tetralol.
Substitution: 2-methyl-1-nitrotetralin and 2-methyl-1-bromotetralin.
Scientific Research Applications
4-Methyl-2-tetralone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-tetralone involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .
Comparison with Similar Compounds
2-Methyl-1-tetralone: Similar in structure but differs in the position of the oxo group.
1-Methyltetralin: Lacks the oxo group, making it less reactive in certain chemical reactions.
Uniqueness: 4-Methyl-2-tetralone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
4-methyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H12O/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-5,8H,6-7H2,1H3 |
InChI Key |
VMXMOSQWPCQTNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


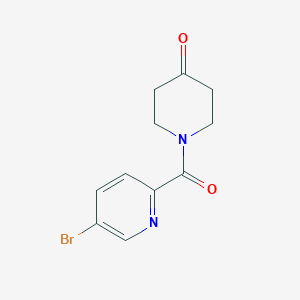
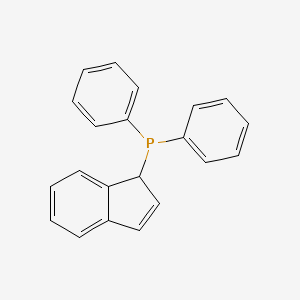
![3-Bromo-5-[3-(chloromethyl)-1,2,4-oxadiazol-5-YL]pyridine](/img/structure/B8567604.png)


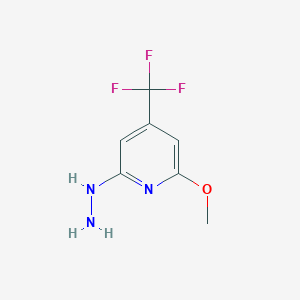
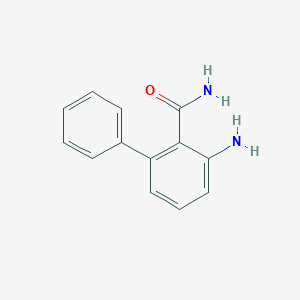






![N-(4-{2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl]hydrazino}-4-oxobutyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-3-{[(2S)-3-(1H-indol-3-yl)-1-(1,2-oxazinan-2-yl)-1-oxopropan-2-yl]amino}-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B8567698.png)
